5-chloro-2-(1H-pyrrol-1-yl)-4-(trifluoromethyl)aniline
Overview
Description
5-chloro-2-(1H-pyrrol-1-yl)-4-(trifluoromethyl)aniline is an organic compound with the molecular formula C10H7ClF3N2 This compound is characterized by the presence of a chloro group, a pyrrole ring, and a trifluoromethyl group attached to an aniline structure
Scientific Research Applications
5-chloro-2-(1H-pyrrol-1-yl)-4-(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Safety and Hazards
Preparation Methods
The synthesis of 5-chloro-2-(1H-pyrrol-1-yl)-4-(trifluoromethyl)aniline typically involves multi-step organic reactions. One common method includes the reaction of 5-chloro-2-nitro-4-(trifluoromethyl)aniline with pyrrole under specific conditions to form the desired product. The reaction conditions often involve the use of a catalyst and a solvent, such as dimethylformamide (DMF), at elevated temperatures. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
5-chloro-2-(1H-pyrrol-1-yl)-4-(trifluoromethyl)aniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amine.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming substituted derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Mechanism of Action
The mechanism of action of 5-chloro-2-(1H-pyrrol-1-yl)-4-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic pockets in proteins. The pyrrole ring can participate in π-π interactions with aromatic residues, further stabilizing the binding.
Comparison with Similar Compounds
Similar compounds to 5-chloro-2-(1H-pyrrol-1-yl)-4-(trifluoromethyl)aniline include:
5-chloro-2-(1H-pyrrol-1-yl)aniline: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
4-(trifluoromethyl)aniline: Lacks the chloro and pyrrole groups, affecting its reactivity and applications.
2-(1H-pyrrol-1-yl)aniline: Lacks both the chloro and trifluoromethyl groups, leading to distinct chemical behavior.
The uniqueness of this compound lies in the combination of these functional groups, which confer specific chemical reactivity and potential biological activities.
Properties
IUPAC Name |
5-chloro-2-pyrrol-1-yl-4-(trifluoromethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClF3N2/c12-8-6-9(16)10(17-3-1-2-4-17)5-7(8)11(13,14)15/h1-6H,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWKWADYVFZUQOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(C=C(C(=C2)C(F)(F)F)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201181758 | |
Record name | Benzenamine, 5-chloro-2-(1H-pyrrol-1-yl)-4-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201181758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1315619-16-9 | |
Record name | Benzenamine, 5-chloro-2-(1H-pyrrol-1-yl)-4-(trifluoromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1315619-16-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenamine, 5-chloro-2-(1H-pyrrol-1-yl)-4-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201181758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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